molecular formula C7H12O2 B1359699 2-Cyclobutylpropanoic acid CAS No. 1082453-55-1

2-Cyclobutylpropanoic acid

Cat. No. B1359699
M. Wt: 128.17 g/mol
InChI Key: RHFMBAUXLFDCJS-UHFFFAOYSA-N
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Description

2-Cyclobutylpropanoic acid is a compound that features a cyclobutane ring, a structural motif known for its rigidity due to the strain in the four-membered ring. This strain can influence the chemical reactivity and physical properties of the compound. Although the provided papers do not directly discuss 2-cyclobutylpropanoic acid, they do provide insights into the synthesis, structure, and reactivity of related cyclobutane-containing compounds, which can be extrapolated to understand 2-cyclobutylpropanoic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. Paper describes the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids, which are structurally related to 2-cyclobutylpropanoic acid. The synthesis involves enantiodivergent synthetic sequences, highlighting the importance of controlling stereochemistry in the synthesis of cyclobutane derivatives. Similarly, paper discusses the preparation of 2-aminocyclobutane-1-carboxylic acids via a [2+2] photocycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-cyclobutylpropanoic acid.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a tendency to form cis-fused [4.2.0]octane structural units, as mentioned in paper . These structural features confer high rigidity to the molecules, which can affect their chemical behavior and interactions with other molecules.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including [2+2] cycloadditions, as described in papers and . The anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2+2] cycloaddition reaction is an example of how the reactivity of these compounds can be manipulated by the reaction conditions . The decarboxylation reactions, as discussed in paper , are also relevant to the chemical behavior of 2-cyclobutylpropanoic acid, as decarboxylation could be a potential reaction pathway for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their rigid structures. The intramolecular hydrogen bonds and the cis-fused octane units mentioned in paper can affect the solubility, boiling point, and melting point of these compounds. Additionally, the presence of substituents on the cyclobutane ring can further modify these properties, as seen in the synthesis and applications of various cyclobutanones in paper .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis Techniques : 2-Cyclobutylpropanoic acid can be synthesized using bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation, yielding a high total yield of 83%, indicating potential for industrial production due to the concise procedure and fewer reaction steps (Liu Xian-hua, 2010).

Chemical Reactions and Applications

  • Cycloaddition Reactions : The cycloaddition of azides to alkynes is a crucial synthetic route to 1H-[1,2,3]-triazoles. This method involves using primary, secondary, and tertiary alkyl azides, aryl azides, and azido sugars in a copper(I)-catalyzed cycloaddition, which is highly efficient and compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
  • Stereochemical Studies in Cycloaddition : Cyclobut-1-ene-1,2-dicarboxylic acid displays unique stereochemical properties in its Diels–Alder reaction with cyclopentadiene, predominantly yielding the endo-stereoisomer. This unusual stereochemical course is attributed to intramolecular hydrogen bonding and non-bonded interactions in cycloaddition transition states (Belluš, Mez, & Rihs, 1974).
  • Carbanion Stability Research : Studies indicate that the cyclobutyl group can stabilize an adjacent carbanion center, providing insights into the relative kinetic acidity and reactivity of such compounds, which is crucial in organic synthesis (Balcioǧlu, Sevin, Evin, & Peynircioǧlu, 1992).

Catalysis and Reaction Efficiency

  • Catalyst Stability and Efficiency : Research on xylose dehydration to furfural has highlighted the effective acidity of niobium oxide-based catalysts, which can be measured in various solvents including cyclopentylmethyl ether. Such studies are essential for optimizing catalyst stability and durability in sugar dehydration processes (Molina, Granados, Gervasini, & Carniti, 2015).

Advanced Material Synthesis

  • Photocatalysis for Bioactive Molecules : Quantum dots have been used as photocatalysts for [2+2] cycloadditions of 4-vinylbenzoic acid derivatives, crucial in synthesizing bioactive molecules. This method demonstrates exceptional diastereoselectivity and regioselectivity, vital for creating tetrasubstituted cyclobutanes in drug development (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).

Safety And Hazards

2-Cyclobutylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMBAUXLFDCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylpropanoic acid

CAS RN

1082453-55-1
Record name 2-cyclobutylpropanoic acid
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